Lipophilicity (XLogP3) Comparison vs. 4-Ethoxy-3-methyl Analog
The target compound is predicted to be slightly less lipophilic than its 4-ethoxy-3-methyl congener. The target compound has a computed XLogP3 of 2.2, whereas the 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 952982-43-3) has a computed XLogP3 of 2.4 [1]. This 0.2 log unit difference suggests subtle but potentially meaningful variation in membrane permeability and tissue distribution.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-Ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = -0.2 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity may correlate with reduced non-specific protein binding and improved aqueous solubility, which can be a selection criterion for in vitro assay development.
- [1] PubChem Compound Summary. 4-Ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CID 16887474). Computed Descriptors. View Source
